(3r,3As,6ar)-hexahydrofuro[2,3-b]furan-3-yl (4-nitrophenyl) carbonate
Overview
Description
(3r,3As,6ar)-hexahydrofuro[2,3-b]furan-3-yl (4-nitrophenyl) carbonate, also known as HFFC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug delivery and biomedical imaging. HFFC is a carbonate derivative of 4-nitrophenol, which possesses unique physicochemical properties that make it a promising candidate for various biomedical applications.
Scientific Research Applications
Synthesis and Application in HIV Protease Inhibitors
A key application of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl derivatives is in the synthesis of HIV protease inhibitors. Several studies have focused on developing efficient synthesis methods for this compound due to its significance in the pharmaceutical field. For instance, a one-pot synthesis approach was developed to produce (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, a crucial building block in several HIV protease inhibitors, including darunavir (Sevenich et al., 2017). Similarly, another study detailed a stereoselective synthesis of this compound, highlighting its role as a high-affinity ligand for new-generation HIV protease inhibitors (Ghosh et al., 2006).
Role in Darunavir Synthesis
The synthesis of darunavir, an HIV-1 protease inhibitor, is a significant application of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl derivatives. A study by Ghosh et al. (2020) described an enantioselective synthesis using commercially available sugar derivatives, showcasing the compound's pivotal role in producing darunavir (Ghosh, Markad, & Robinson, 2020). In addition, Moore et al. (2016) presented a practical synthesis of the compound from monopotassium isocitrate, further demonstrating its application in darunavir production (Moore, Stringham, Teager, & Yue, 2016).
Photophysical Properties Studies
Studies have also explored the photophysical properties of compounds related to (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl (4-nitrophenyl) carbonate. For example, Kumari et al. (2017) investigated the solvatochromic effects on absorption and fluorescence spectra of related chalcone derivatives, contributing to a better understanding of these compounds in various solvents (Kumari, Varghese, George, & Sudhakar, 2017).
properties
IUPAC Name |
[(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] (4-nitrophenyl) carbonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO7/c15-13(20-9-3-1-8(2-4-9)14(16)17)21-11-7-19-12-10(11)5-6-18-12/h1-4,10-12H,5-7H2/t10-,11-,12+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULTSJNOQNKVDBM-SDDRHHMPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2C1C(CO2)OC(=O)OC3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H]2[C@@H]1[C@H](CO2)OC(=O)OC3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70892393 | |
Record name | (3R,3αS,6αR)-Hexahydrofuro[2,3-β]furan-3-yl-4-nitrophenyl carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70892393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3r,3As,6ar)-hexahydrofuro[2,3-b]furan-3-yl (4-nitrophenyl) carbonate | |
CAS RN |
252873-35-1 | |
Record name | (3R,3αS,6αR)-Hexahydrofuro[2,3-β]furan-3-yl-4-nitrophenyl carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70892393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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